2-Succinylbenzoate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary targets of 2-Succinylbenzoate are enzymes involved in the biosynthesis of menaquinone, also known as Vitamin K2 . These include:

These enzymes play a crucial role in the conversion of chorismate to 1-4-dihydroxy-2-naphthone (DHNA), a key step in the menaquinone biosynthetic pathway .

Mode of Action

This compound interacts with its target enzymes to facilitate the biosynthesis of menaquinone . Specifically, O-succinylbenzoate synthase catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form this compound .

Biochemical Pathways

This compound is involved in the menaquinone biosynthetic pathway . This pathway is used by bacteria to synthesize menaquinone, also known as Vitamin K2 . The conversion of chorismate to DHNA is a central part of this pathway .

Analyse Biochimique

Biochemical Properties

2-Succinylbenzoate is involved in the biosynthesis of menaquinone through the 1,4-dihydroxy-2-naphthoate pathway. It interacts with several enzymes, including this compound-CoA ligase, which catalyzes the conversion of this compound to 2-succinylbenzoyl-CoA . This enzyme requires divalent cations such as magnesium or manganese for its activity. The interaction between this compound and these enzymes is critical for the proper functioning of the menaquinone biosynthesis pathway.

Cellular Effects

This compound influences various cellular processes, particularly in bacteria. It plays a role in the electron transport chain by contributing to the synthesis of menaquinone, which is essential for anaerobic respiration . This compound affects cell signaling pathways and gene expression by modulating the levels of menaquinone, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with enzymes involved in the menaquinone biosynthesis pathway. It binds to this compound-CoA ligase, facilitating the conversion to 2-succinylbenzoyl-CoA . This interaction is crucial for the continuation of the biosynthetic pathway, ultimately leading to the production of menaquinone. The binding interactions and enzyme activation are essential for the compound’s role in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can have sustained effects on cellular metabolism, particularly in bacterial cultures.

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound supports normal cellular functions by contributing to menaquinone synthesis. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is a key intermediate in the menaquinone biosynthesis pathway. It is formed from isochorismate through a series of enzymatic reactions and is subsequently converted to 2-succinylbenzoyl-CoA by this compound-CoA ligase . This pathway involves several enzymes and cofactors, including magnesium and manganese, which are essential for the proper functioning of the biosynthetic process .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments where it participates in the biosynthesis of menaquinone. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for ensuring that this compound reaches the sites of enzymatic activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in the cytoplasm where the menaquinone biosynthesis pathway occurs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes involved in its conversion to 2-succinylbenzoyl-CoA. Post-translational modifications and targeting signals may also play a role in directing this compound to the appropriate cellular compartments .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'O-succinylbenzoate est synthétisé par déshydratation du 2-succinyl-6-hydroxy-2,4-cyclohexadiène-1-carboxylate. Cette réaction est catalysée par l'enzyme O-succinylbenzoate synthase, qui est codée par le gène menC chez Escherichia coli . Les conditions réactionnelles impliquent généralement la présence d'ions magnésium, qui sont essentiels à l'activité de l'enzyme .

Méthodes de production industrielle

La production industrielle d'O-succinylbenzoate implique la fermentation de bactéries possédant le gène menC. Ces bactéries sont cultivées dans des conditions contrôlées pour optimiser la production d'O-succinylbenzoate. Le composé est ensuite extrait et purifié pour une utilisation ultérieure .

Analyse Des Réactions Chimiques

Types de réactions

L'O-succinylbenzoate subit plusieurs types de réactions chimiques, notamment :

Déshydratation : La principale réaction catalysée par l'O-succinylbenzoate synthase, convertissant le 2-succinyl-6-hydroxy-2,4-cyclohexadiène-1-carboxylate en O-succinylbenzoate.

Réactifs et conditions courants

Ions magnésium : Essentiels à la réaction de déshydratation catalysée par l'O-succinylbenzoate synthase.

Principaux produits formés

Le principal produit formé par la réaction de déshydratation est l'O-succinylbenzoate lui-même. Ce composé peut ensuite participer à la biosynthèse de la ménaquinone (vitamine K2) .

Applications de la recherche scientifique

L'O-succinylbenzoate a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Joue un rôle crucial dans la biosynthèse de la ménaquinone, qui est essentielle à la respiration bactérienne.

Industrie : Utilisé dans la production de suppléments de vitamine K2 et d'autres produits connexes.

Mécanisme d'action

L'O-succinylbenzoate exerce ses effets par le biais de son rôle dans la voie de biosynthèse de la ménaquinone. L'enzyme O-succinylbenzoate synthase catalyse la déshydratation du 2-succinyl-6-hydroxy-2,4-cyclohexadiène-1-carboxylate pour former de l'O-succinylbenzoate . Cette réaction est essentielle aux étapes ultérieures de la biosynthèse de la ménaquinone, qui est impliquée dans le transport d'électrons et la respiration anaérobie chez les bactéries .

Applications De Recherche Scientifique

Enzymatic Reactions

2-Succinylbenzoate serves as a substrate and product in various enzymatic processes:

- O-Succinylbenzoate Synthase : This enzyme catalyzes the conversion of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate to this compound. It exhibits promiscuous activity, facilitating the racemization of various N-succinylamino acids, which are crucial for amino acid metabolism in bacteria .

- MenE Enzyme : In bacterial menaquinone biosynthesis, this compound acts as a substrate for MenE, the o-succinylbenzoate-CoA synthetase. This enzyme is a promising target for antibacterial drug development due to its role in synthesizing menaquinone, vital for bacterial respiration and survival .

Microbial Growth and Metabolism

Research indicates that this compound plays a crucial role in the anaerobic growth of certain Escherichia coli mutants. These mutants exhibit impaired growth on glucose minimal medium but can restore normal growth when supplemented with either uracil or this compound. The compound is essential for menaquinone biosynthesis in these bacteria, highlighting its metabolic importance .

Therapeutic Potential

The antibacterial properties of this compound make it a candidate for drug development:

- Inhibitory Effects : Studies have shown that this compound can inhibit the activity of MenE with varying affinities depending on the bacterial strain. For instance, it has demonstrated an inhibition constant (K(i)) of approximately 22 nM against Staphylococcus aureus MenE . This specificity suggests that derivatives of this compound could be designed as potent antibacterial agents.

- Molecular Docking Studies : Computational studies have identified key residues involved in the binding of this compound to its target enzymes. This information is critical for designing more effective inhibitors aimed at disrupting menaquinone synthesis in pathogenic bacteria .

Table: Summary of Key Studies Involving this compound

Comparaison Avec Des Composés Similaires

L'O-succinylbenzoate est similaire à d'autres intermédiaires de la voie de biosynthèse de la ménaquinone, tels que :

2-Succinyl-6-hydroxy-2,4-cyclohexadiène-1-carboxylate : Le précurseur de l'O-succinylbenzoate.

Ménaquinone (vitamine K2) : Le produit final de la voie de biosynthèse.

L'O-succinylbenzoate se distingue par son rôle spécifique d'intermédiaire dans la biosynthèse de la ménaquinone, qui n'est pas présente chez les humains et les animaux, mais qui est essentielle à la respiration bactérienne .

Activité Biologique

2-Succinylbenzoate (OSB) is a crucial intermediate in the biosynthesis of menaquinone (vitamin K2) in various bacteria, including Escherichia coli. Its biological activity has garnered attention due to its role in metabolic pathways and potential applications in antimicrobial development. This article explores the biological activity of this compound, focusing on its mechanisms, effects on bacterial growth, and relevance in enzyme inhibition.

This compound acts primarily as a substrate for the enzyme O-succinylbenzoate-CoA ligase (MenE), which catalyzes the conversion of OSB to O-succinylbenzoyl-CoA. This reaction is a pivotal step in menaquinone biosynthesis, essential for electron transport in bacteria. The enzyme operates through an ordered Bi Uni Uni Bi Ping-Pong mechanism, utilizing ATP and divalent cations to facilitate the ligation of CoA to OSB, resulting in the release of AMP and inorganic pyrophosphate .

Effects on Bacterial Growth

Research has demonstrated that exogenously supplied this compound can restore anaerobic growth in mutants of E. coli K-12 that are deficient in menaquinone biosynthesis. In studies involving these mutants, the addition of OSB allowed normal growth on lactate plus fumarate medium, indicating its critical role in energy metabolism under anaerobic conditions. The menaquinone levels were significantly higher when grown on lactate compared to glucose, highlighting the importance of OSB in maintaining bacterial viability and metabolic function .

Case Study 1: Mutant Analysis in E. coli

Two independent mutants of E. coli K-12 were analyzed for their inability to grow anaerobically with fumarate as the terminal electron acceptor. These mutants were shown to be deficient in menaquinone biosynthesis, which could be restored by adding this compound. The study concluded that OSB is an essential intermediate for menaquinone synthesis and that the gene menC plays a crucial role in converting chorismate to this compound .

| Mutant Strain | Growth Condition | Restoration Method | Menaquinone Level |

|---|---|---|---|

| E. coli K-12 | Anaerobic with fumarate | Addition of OSB | Increased threefold |

| E. coli K-12 | Glucose minimal medium | Addition of uracil or OSB | Normalized growth |

Case Study 2: Inhibition Studies

Inhibition studies have highlighted the potential of this compound analogs as antibacterial agents. For example, OSB-AMS (an acyl-adenylate analogue of OSB) showed significant inhibition of MenE with an IC50 value of ≤ 25 nM against E. coli. However, its antibacterial activity was approximately 1000-fold lower than its enzyme inhibition capability, indicating a complex relationship between enzyme inhibition and antibacterial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that negatively charged analogues of the keto-acid form of OSB are more effective inhibitors than neutral analogues. This finding suggests that modifications to the carboxylate group can enhance binding affinity and improve inhibitory potency against MenE. X-ray crystallography has confirmed the critical role of specific amino acids in binding interactions, paving the way for designing more effective MenE inhibitors based on OSB derivatives .

Propriétés

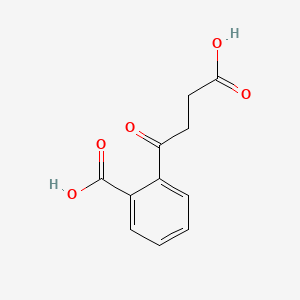

IUPAC Name |

2-(3-carboxypropanoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWQNVQRXFZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181839 | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27415-09-4 | |

| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Succinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylbenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-SUCCINYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.